
2-(4-Chloro-3-methylphenoxy)aniline
hydrochloride potential applications

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:

2-(4-Chloro-3-

methylphenoxy)aniline

hydrochloride

CAS No.: 1158337-08-6

Cat. No.: B1451090 Get Quote

Technical Monograph: 2-(4-Chloro-3-
methylphenoxy)aniline Hydrochloride
Strategic Applications in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride (CAS 1158337-08-6) is a specialized

diaryl ether building block critical to the synthesis of tricyclic heterocycles and kinase inhibitors.

[1][2][3][4][5] Structurally, it consists of an aniline moiety linked via an ether bridge to a phenoxy

ring bearing specific chloro- and methyl- substitutions.[1] This "pre-cyclized" scaffold is of high

value in two primary domains:

CNS Drug Development: As a precursor for dibenz[b,f][1,4]oxazepines, a class of

compounds known for antipsychotic and antidepressant activity (e.g., Loxapine, Amoxapine

analogs).[1]

Kinase Inhibitor Discovery: As a hydrophobic core for diaryl urea synthesis, targeting

RAF/MEK/ERK pathways in oncology.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1451090?utm_src=pdf-interest
https://www.benchchem.com/product/b1451090?utm_src=pdf-body
https://www.bldpharm.com/products/1924415-74-6.html
https://www.bldpharm.com/products/919118-71-1.html
https://www.bldpharm.com/products/158741-90-3.html
https://www.bldpharm.com/products/946729-49-3.html
https://www.bldpharm.com/products/940948-34-5.html
https://www.bldpharm.com/products/1924415-74-6.html
https://www.bldpharm.com/products/1924415-74-6.html
https://www.bldpharm.com/products/1924415-74-6.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide outlines the chemical utility, synthesis protocols, and downstream applications of

this compound, designed for researchers optimizing lead compounds or establishing impurity

profiles.[1]

Chemical Profile & Properties[1][2][3][4][5][6]
Property Specification

Chemical Name
2-(4-Chloro-3-methylphenoxy)aniline

hydrochloride

CAS Number 1158337-08-6

Molecular Formula C₁₃H₁₃Cl₂NO

Molecular Weight 270.15 g/mol

Appearance Off-white to pale beige solid

Solubility
Soluble in DMSO, Methanol; Sparingly soluble

in Water

Stability
Hygroscopic; Store under inert atmosphere at

-20°C

Key Functional Groups
Primary Amine (Nucleophile), Ether Linkage

(Stable), Aryl Chloride (Handle for coupling)

Handling Precaution: The hydrochloride salt form improves stability but introduces

hygroscopicity.[1] All weighing should be performed in a desiccated environment or glovebox to

prevent hydrolysis-induced degradation or stoichiometry errors in precise couplings.[1]

Synthesis & Production Logic
The industrial preparation of this scaffold typically follows a Nucleophilic Aromatic Substitution

(SNAr) strategy rather than a metal-catalyzed Ullmann coupling, due to the activating nature of

the nitro group in the precursor.[1]

Synthetic Pathway[1]
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Coupling: Reaction of 1-fluoro-2-nitrobenzene (or 1-chloro-) with 4-chloro-3-methylphenol in

the presence of a base (K₂CO₃) to form the diaryl ether.[1]

Reduction: Chemoselective reduction of the nitro group to the aniline using Fe/NH₄Cl or

catalytic hydrogenation (carefully controlled to avoid dechlorination).[1]

Salt Formation: Precipitation with HCl to yield the stable hydrochloride salt.[1]
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Figure 1: Industrial synthesis pathway via SNAr coupling and nitro-reduction.

Application A: Synthesis of Dibenzoxazepine
Scaffolds (CNS Targets)
The primary utility of 2-(4-Chloro-3-methylphenoxy)aniline is its conversion into dibenz[b,f]

[1,4]oxazepines.[1] This tricyclic core is the pharmacophore for drugs like Loxapine

(antipsychotic) and Amoxapine (antidepressant).[1] The 3-methyl substitution on the phenoxy

ring allows for the generation of novel analogs with altered metabolic stability and receptor

binding profiles (e.g., D2/5-HT2A antagonism).[1]

Mechanism of Cyclization
To close the central ring, the aniline nitrogen must attack the ortho-position of the phenoxy ring.

[1] This usually requires a "linker" carbon, often provided by phosgene (to form a cyclic urea) or

by direct metal-catalyzed C-H activation if a halide is present.[1]

Protocol Strategy: The "One-Pot" Cyclization For generating the lactam core

(dibenzoxazepinone):
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Acylation: React the aniline with ethyl chloroformate or phosgene equivalents.[1]

Friedel-Crafts/Bischler-Napieralski: Use POCl₃ to close the ring via intramolecular

electrophilic aromatic substitution.[1]
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Figure 2: Cyclization strategy to form the bioactive tricyclic dibenzoxazepine core.

Application B: Diaryl Urea Kinase Inhibitors
(Oncology)
In oncology, the "Diaryl Ether" motif is a privileged structure found in Type II kinase inhibitors

(e.g., Sorafenib).[1] The ether linkage orients the molecule within the ATP-binding pocket

(specifically the hydrophobic back pocket).[1]

Mechanism: The aniline amine reacts with an aryl isocyanate to form a diaryl urea.[1] The 4-

chloro-3-methyl substitution pattern provides steric bulk and lipophilicity, often enhancing

potency against RAF or p38 MAP kinases.[1]
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Experimental Protocol: Urea Formation
Objective: Synthesis of a Sorafenib-analog library member.

Materials:

2-(4-Chloro-3-methylphenoxy)aniline HCl (1.0 eq)[1][3]

4-(Trifluoromethyl)phenyl isocyanate (1.1 eq)[1]

Triethylamine (TEA) (2.5 eq)[1]

Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

Free Basing: Suspend the hydrochloride salt in DCM. Add TEA dropwise at 0°C. Stir for 15

minutes until the solution becomes clear (liberation of free amine).

Coupling: Add the isocyanate solution in DCM dropwise over 10 minutes.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 7:3).[1]

Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine)

and Brine.[1]

Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Application C: Impurity Profiling & Analytical
Standards
In the GMP manufacturing of Amoxapine or Loxapine, the starting material is typically 2-amino-

4'-chlorodiphenyl ether.[1] However, industrial sources of phenols often contain methylated

impurities (e.g., cresols).[1]

Scenario: If 4-chloro-3-methylphenol is present as a contaminant in the starting phenol, it will

react to form 2-(4-Chloro-3-methylphenoxy)aniline.[1]
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Significance: This compound serves as a critical Reference Standard (CAS 1158337-08-6) to

validate HPLC methods.[1] It allows QC chemists to quantify "Methyl-Loxapine" impurities,

which may have different toxicological profiles.[1]

HPLC Method Parameters for Impurity Detection:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[1]

Detection: UV at 254 nm.[1]

Retention Time: Expect a shift of +1.5 to +2.0 min relative to the non-methylated analog due

to increased lipophilicity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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